molecular formula C19H17NO2 B2445193 5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione CAS No. 29974-44-5

5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione

Cat. No.: B2445193
CAS No.: 29974-44-5
M. Wt: 291.35
InChI Key: JFLLJQLFNVEAIH-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione is a compound with a unique structure that has garnered attention in various fields of research. It is an acid hydrazide compound derived from Streptomyces and possesses distinct properties that make it useful in different scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with aniline derivatives under specific conditions. One common method includes the use of dimethyl formamide dimethyl acetal or triethyl orthoformate as reagents, with the reaction carried out in 2-propanol at reflux for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis systems may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary based on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione include:

Uniqueness

What sets this compound apart is its specific structure and the presence of both phenyl and phenylamino groups. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-hydroxy-5-phenyl-2-(phenyliminomethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-18-11-15(14-7-3-1-4-8-14)12-19(22)17(18)13-20-16-9-5-2-6-10-16/h1-10,13,15,21H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEOWBKLQZJVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
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5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 3
5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 4
5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 5
5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 6
5-phenyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione

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